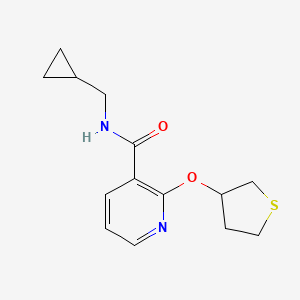![molecular formula C19H16N2O6S B2853791 methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate CAS No. 896306-15-3](/img/structure/B2853791.png)
methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate is a complex organic compound that features a thiophene ring substituted with a chromene moiety and a carbamate group.
Méthodes De Préparation
The synthesis of methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2-oxochromene-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting intermediate is then treated with methyl isocyanate to form the final carbamate product .
Analyse Des Réactions Chimiques
Methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydrochromene derivatives.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with amines or alcohols to form urea or urethane derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has potential as a bioactive molecule due to its structural similarity to natural products with known biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of methyl N-[4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carbonyl]carbamate involves its interaction with specific molecular targets. The chromene moiety is known to interact with enzymes involved in oxidative stress pathways, while the thiophene ring can modulate the activity of ion channels. These interactions lead to the compound’s bioactive properties, including anti-inflammatory and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate can be compared with similar compounds such as:
Methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carbonyl]carbamate: This compound differs in the position of the carbamate group on the thiophene ring, which can affect its reactivity and biological activity.
Ethyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate: The ethyl group in place of the methyl group can influence the compound’s solubility and pharmacokinetic properties.
Propriétés
IUPAC Name |
methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-9-10(2)28-17(14(9)16(23)21-19(25)26-3)20-15(22)12-8-11-6-4-5-7-13(11)27-18(12)24/h4-8H,1-3H3,(H,20,22)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCQXJRDNYOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
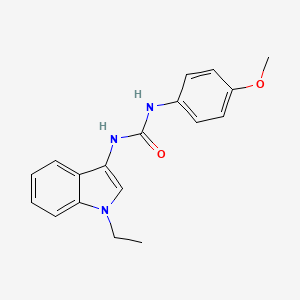
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853711.png)
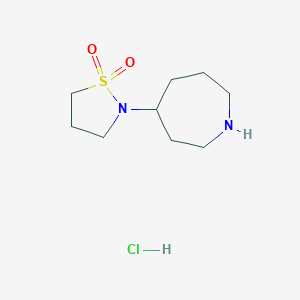
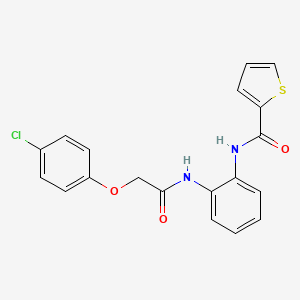
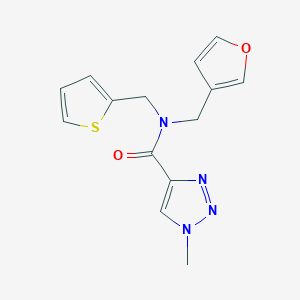
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)

![6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853721.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2853723.png)
![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)

![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
